Zetomipzomib Maleate
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Overview
Description
KZR-616 (maleate), also known as zetomipzomib, is a first-in-class, selective immunoproteasome inhibitor developed by Kezar Life Sciences. This compound is primarily designed to treat a range of autoimmune diseases by modulating the immune system. Immunoproteasomes play a crucial role in regulating the normal function of the immune system. When inhibited, multiple pathways involved in inflammatory cytokine production and immune effector cell activity, including macrophages, B cells, and T cells, are also inhibited .
Preparation Methods
The synthesis of KZR-616 (maleate) involves several steps, including the preparation of the core structure and subsequent functionalization to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that ensure its selectivity and potency as an immunoproteasome inhibitor .
Chemical Reactions Analysis
KZR-616 (maleate) undergoes various chemical reactions, primarily focusing on its interaction with the immunoproteasome. The compound selectively targets the LMP7 and LMP2 subunits of the immunoproteasome, inhibiting their activity. This inhibition leads to a reduction in inflammatory cytokine production and immune effector cell activity . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the compound’s stability and efficacy .
Scientific Research Applications
KZR-616 (maleate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of immunoproteasome inhibition and its effects on various biochemical pathways. In biology, it helps researchers understand the role of immunoproteasomes in immune system regulation and the development of autoimmune diseases. In medicine, KZR-616 (maleate) is being investigated as a potential treatment for autoimmune diseases such as lupus nephritis and autoimmune hepatitis . Its ability to modulate the immune system without the severe side effects associated with traditional immunosuppressive therapies makes it a promising candidate for clinical use .
Mechanism of Action
KZR-616 (maleate) exerts its effects by selectively inhibiting the immunoproteasome, specifically targeting the LMP7 and LMP2 subunits. This selective inhibition leads to a broad immunomodulatory effect across both the innate and adaptive immune systems. By reducing the activity of inflammatory cytokines and immune effector cells, KZR-616 (maleate) helps to control the dysregulated immune response seen in autoimmune diseases . The compound’s ability to modulate multiple pathways involved in immune regulation makes it a versatile and effective treatment option .
Comparison with Similar Compounds
KZR-616 (maleate) is unique in its selective inhibition of the immunoproteasome, setting it apart from other proteasome inhibitors such as bortezomib and carfilzomib. While bortezomib and carfilzomib target both the constitutive proteasome and the immunoproteasome, KZR-616 (maleate) specifically targets the immunoproteasome, leading to fewer off-target effects and a more focused therapeutic action . Similar compounds include bortezomib, carfilzomib, and other proteasome inhibitors, but KZR-616 (maleate) stands out due to its selectivity and potential for treating a broad range of autoimmune diseases .
Properties
CAS No. |
2170983-62-5 |
---|---|
Molecular Formula |
C34H46N4O12 |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C30H42N4O8.C4H4O4/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30;5-3(6)1-2-4(7)8/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,25-,26+,30+;/m0./s1 |
InChI Key |
HVKAUVYFVFFXLW-MTOCQVLVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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